2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one is a complex organic compound with significant potential in pharmaceutical research. Its molecular formula is , and it has a molecular weight of 431.51 g/mol. The compound features several functional groups, including a piperidine ring, a benzodioxine moiety, and a pyridazinone structure, which contribute to its biological activity and chemical properties.
This compound is classified as a small molecule and falls under the category of organic compounds known as benzenesulfonamides. It is notable for its sulfonamide group, which is linked to a benzene ring, and it exhibits structural characteristics typical of both heterocyclic and aromatic compounds .
The synthesis of 2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one typically involves multi-step organic reactions. Key steps may include the formation of the piperidine ring followed by the introduction of the sulfonyl group from 1,4-benzodioxane derivatives. The use of protecting groups and careful control of reaction conditions are essential to ensure the integrity of sensitive functional groups throughout the synthesis process.
The synthesis may utilize reagents such as sulfonyl chlorides for introducing the sulfonamide functionality. The reaction conditions often include solvents like dimethylformamide or dichloromethane and may require catalysts or bases to facilitate specific transformations. Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the structure of the synthesized compound.
The molecular structure of 2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one can be represented using various structural formulas:
InChI=1S/C21H25N3O5S/c25-21-12-16-2-1-3-18(16)22-24(21)14-15-6-8-23(9-7-15)30(26,27)17-4-5-19-20(13-17)29-11-10-28-19/h4-5,12-13,15H,1-3,6-11,14H2
C1CC2=CC(=O)N(N=C2C1)CC3CCN(CC3)S(=O)(=O)C4=CC5=C(C=C4)OCCO5
These notations provide insight into the connectivity and arrangement of atoms within the molecule.
The compound's canonical SMILES representation reflects its complex cyclic structures and functional groups. The presence of multiple rings contributes to its three-dimensional conformation and potential interactions with biological targets.
Chemical reactions involving 2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one can include nucleophilic substitutions and electrophilic additions due to the presence of reactive functional groups. For instance:
Conditions for these reactions often require careful selection of solvents and temperatures to optimize yields while minimizing side reactions. Analytical techniques such as high-performance liquid chromatography may be used to monitor reaction progress.
The mechanism of action for 2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one likely involves its interaction with specific biological targets such as enzymes or receptors. The sulfonamide group may facilitate binding through hydrogen bonding or electrostatic interactions.
Research indicates that compounds with similar structures exhibit activity against various biological pathways. Further studies are needed to elucidate the precise mechanisms involved in its pharmacological effects.
The compound's physical properties include:
Chemical properties include:
These properties are crucial for understanding how the compound behaves in different environments and its potential applications in drug formulation.
2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one holds promise in medicinal chemistry as a lead compound for developing new therapeutics. Its unique structure may provide opportunities for targeting specific diseases or biological pathways that have not been effectively addressed by existing drugs.
CAS No.: 20303-60-0
CAS No.: 3663-42-1
CAS No.: 42794-72-9
CAS No.:
CAS No.: 15574-69-3
CAS No.: 1152-76-7